

Application Notes and Protocols for In Vivo Imaging of RTX-240

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Compound of Interest

Compound Name: *Anticancer agent 240*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and adaptable in vivo imaging techniques for tracking RTX-240, an engineered red blood cell therapy. The protocols outlined below are designed to assist researchers in monitoring the biodistribution, trafficking, and persistence of RTX-240 and similar cell-based therapies.

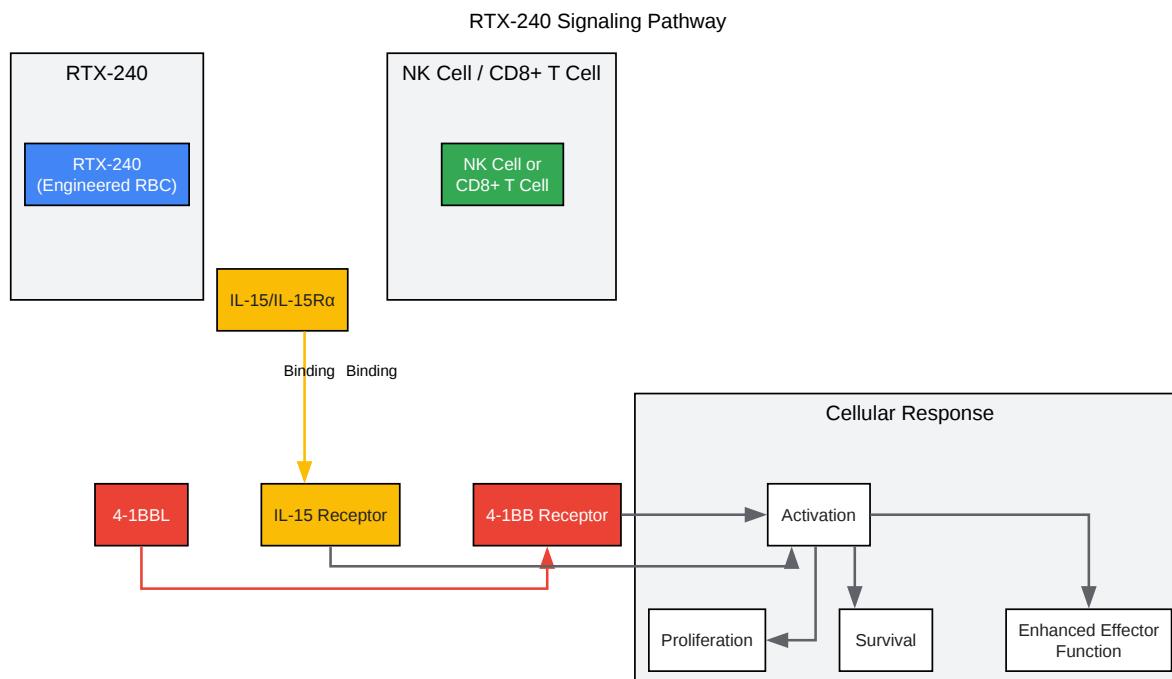
Introduction to RTX-240

RTX-240 is an allogeneic, off-the-shelf cellular therapy built on Rubius Therapeutics' RED PLATFORM®. It consists of engineered red blood cells (RBCs) designed to express co-stimulatory molecules, specifically 4-1BB ligand (4-1BBL) and the cytokine interleukin-15 (IL-15) fused to the IL-15 receptor alpha chain (IL-15R α) on their surface.^{[1][2][3][4]} This combination is intended to activate and expand natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response.^{[1][2][3][4]} Preclinical studies using a mouse surrogate, mRBC-240, have demonstrated its ability to stimulate the immune system and inhibit tumor growth.^{[1][2]} A key characteristic of RTX-240 is its biodistribution, which is primarily localized to the vasculature and the red pulp of the spleen.^{[2][5]}

Signaling Pathway and Mechanism of Action

RTX-240 is designed to mimic the natural interaction between antigen-presenting cells (APCs) and immune effector cells. The 4-1BBL on the surface of RTX-240 binds to the 4-1BB receptor (also known as CD137) on activated T cells and NK cells, providing a critical co-stimulatory

signal that promotes their survival, proliferation, and cytotoxic function.^{[6][7]} Simultaneously, the trans-presentation of IL-15 by the IL-15R α on RTX-240 engages the IL-15 receptor complex (IL-2/15R β yc) on NK cells and memory CD8+ T cells, a potent signal for their expansion and activation.



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RTX-240 activates NK and T cells via 4-1BBL and IL-15 signaling.

Quantitative Data Presentation

The following table summarizes the biodistribution of the RTX-240 murine surrogate, mRBC-240, in various organs 24 hours after a single intravenous dose in mice, as determined by flow

cytometry of fluorescently labeled cells.

Organ	mRBC-240 Density (cells/mm ²)	Control mRBC Density (cells/mm ²)
Spleen	~1800	~250
Liver	~400	~100
Lung	~150	~50
Kidney	~100	~25
Heart	~50	~20
Draining Lymph Nodes	~25	~10
Tumor	~20	~5

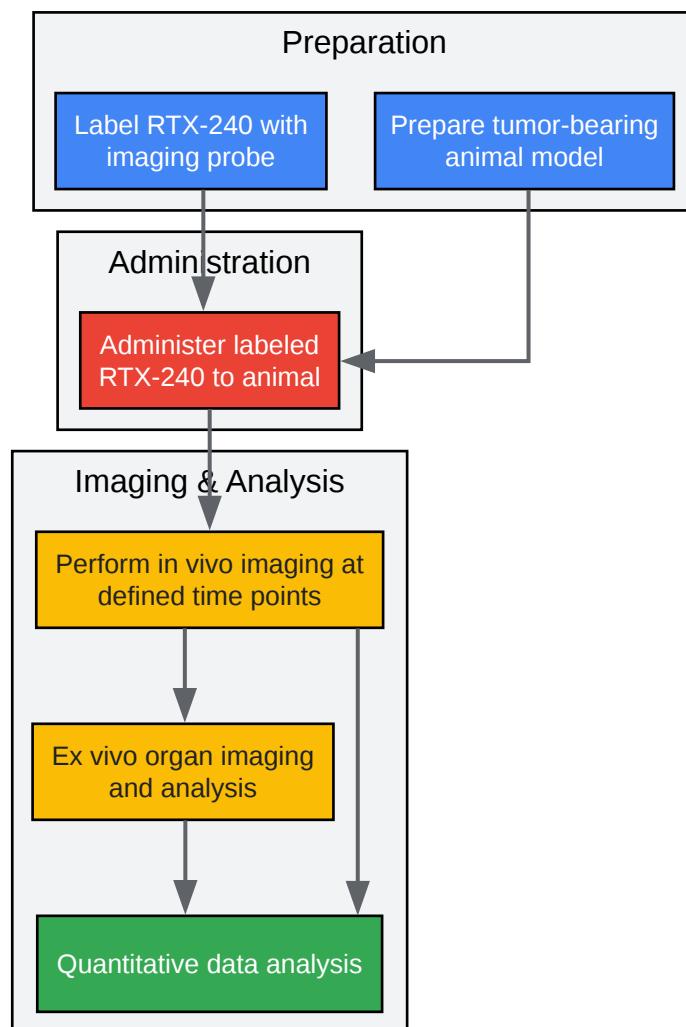
Data adapted from McArdel,
S.L., et al. *Cancer Immunol
Immunother* (2021).[\[2\]](#)

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for in vivo imaging studies of RTX-240.

General In Vivo Imaging Workflow for RTX-240

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Workflow for in vivo imaging of RTX-240.

Protocol 1: Fluorescence Imaging (FI) for Biodistribution Studies

This protocol is adapted from the methodology used in the preclinical evaluation of mRBC-240.

Objective: To determine the biodistribution of RTX-240 in various organs using a fluorescent dye.

Materials:

- RTX-240 cells
- CellTrace™ Far Red Cell Proliferation Kit (or similar long-lasting, cell-permeant fluorescent dye)
- Phosphate-buffered saline (PBS)
- Tumor-bearing immunocompromised mice (e.g., NSG mice)
- In vivo fluorescence imaging system (e.g., IVIS Spectrum)
- Flow cytometer
- Tissue homogenization equipment

Methodology:

- Labeling of RTX-240: a. Resuspend RTX-240 cells at a concentration of 1×10^6 cells/mL in pre-warmed PBS. b. Add CellTrace™ Far Red dye to a final concentration of 1 μ M. c. Incubate for 20 minutes at 37°C, protected from light. d. Stop the staining by adding 5 volumes of culture medium containing 10% FBS and incubate for 5 minutes. e. Pellet the cells by centrifugation (400 x g, 5 minutes) and wash twice with PBS. f. Resuspend the labeled RTX-240 in sterile PBS for injection.
- Administration: a. Anesthetize the tumor-bearing mice using isoflurane. b. Intravenously inject the desired dose of labeled RTX-240 (e.g., 1×10^9 cells) in a volume of 100-200 μ L.
- In Vivo Imaging: a. At desired time points (e.g., 1, 24, 48, and 96 hours) post-injection, anesthetize the mice. b. Acquire whole-body fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for the chosen dye.
- Ex Vivo Biodistribution Analysis: a. At the final time point, euthanize the mice. b. Perfuse the circulatory system with PBS to remove non-sequestered cells. c. Harvest organs of interest (spleen, liver, lungs, kidneys, heart, tumor, etc.). d. Acquire fluorescence images of the excised organs. e. For quantitative analysis, create single-cell suspensions from the harvested organs through mechanical dissociation and/or enzymatic digestion. f. Analyze the

single-cell suspensions by flow cytometry to determine the percentage and absolute number of fluorescently labeled RTX-240 cells per gram of tissue.

Protocol 2: Bioluminescence Imaging (BLI) for Long-Term Tracking

This protocol requires genetic modification of the RTX-240 precursor cells to express a luciferase reporter gene.

Objective: To non-invasively monitor the persistence and general location of RTX-240 over an extended period.

Materials:

- RTX-240 precursor cells (e.g., CD34+ hematopoietic stem cells)
- Lentiviral vector encoding a luciferase gene (e.g., Firefly Luciferase 2)
- Cell culture reagents
- D-luciferin substrate
- Tumor-bearing immunocompromised mice
- In vivo bioluminescence imaging system

Methodology:

- Generation of Luciferase-Expressing RTX-240: a. Transduce the RTX-240 precursor cells with the luciferase-encoding lentiviral vector. b. Select for successfully transduced cells (e.g., using an antibiotic resistance marker or a fluorescent reporter also encoded on the vector). c. Differentiate the engineered precursor cells into mature, enucleated RTX-240 expressing luciferase.
- Administration: a. Follow the administration protocol as described in Protocol 1.
- In Vivo Imaging: a. At desired time points, administer D-luciferin to the mice via intraperitoneal injection (typically 150 mg/kg). b. Wait for the substrate to distribute (typically

10-15 minutes). c. Anesthetize the mice and acquire bioluminescence images. The signal intensity (photons/second) can be quantified over regions of interest (ROIs).

Protocol 3: Positron Emission Tomography (PET) Imaging for Quantitative Tracking

This protocol involves labeling RTX-240 with a positron-emitting radionuclide.

Objective: To obtain highly sensitive and quantitative 3D information on the biodistribution of RTX-240.

Materials:

- RTX-240 cells
- Chelating agent (e.g., oxine)
- Positron-emitting radionuclide (e.g., Zirconium-89 [^{89}Zr] for longer-term tracking, or Fluorine-18 [^{18}F] as ^{18}F -FDG for a different approach)
- Sterile, metal-free PBS
- PET/CT or PET/MRI scanner

Methodology (Direct Labeling with ^{89}Zr):

- Labeling of RTX-240: a. Incubate RTX-240 cells with a solution of ^{89}Zr -oxine in a sterile, polypropylene tube for 15-30 minutes at room temperature with gentle agitation. b. Wash the cells three times with sterile PBS to remove unbound radionuclide. c. Resuspend the ^{89}Zr -labeled RTX-240 in sterile PBS for injection.
- Administration: a. Follow the administration protocol as described in Protocol 1.
- PET/CT or PET/MRI Imaging: a. At desired time points (e.g., 1, 24, 72, and 144 hours post-injection, depending on the half-life of the radionuclide), anesthetize the mice. b. Position the mice in the scanner and acquire PET data, followed by a CT or MRI scan for anatomical co-registration. c. Reconstruct the PET images and quantify the radioactivity concentration (e.g.,

in Becquerels per milliliter or percent injected dose per gram [%ID/g]) in various organs and the tumor.

Protocol 4: Single-Photon Emission Computed Tomography (SPECT) Imaging

This protocol is similar to PET but uses a gamma-emitting radionuclide.

Objective: To visualize the 3D biodistribution of RTX-240 with high sensitivity.

Materials:

- RTX-240 cells
- Indium-111 oxine (^{111}In -oxine)
- Sterile PBS
- SPECT/CT scanner

Methodology:

- Labeling of RTX-240: a. Incubate RTX-240 cells with ^{111}In -oxine for 15-30 minutes at room temperature. b. Wash the cells thoroughly with sterile PBS to remove unbound ^{111}In -oxine. c. Resuspend the labeled cells in sterile PBS for injection.
- Administration: a. Follow the administration protocol as described in Protocol 1.
- SPECT/CT Imaging: a. At desired time points (e.g., 4, 24, and 48 hours post-injection), anesthetize the mice. b. Acquire SPECT images, followed by a CT scan for anatomical context. c. Reconstruct the images to visualize the location of the labeled RTX-240.

Protocol 5: Magnetic Resonance Imaging (MRI) for High-Resolution Anatomical Tracking

This protocol involves labeling RTX-240 with a superparamagnetic iron oxide (SPIO) contrast agent.

Objective: To track the location of RTX-240 with high spatial resolution within the anatomical context provided by MRI.

Materials:

- RTX-240 cells
- Clinically approved SPIO nanoparticles (e.g., ferumoxytol)
- Electroporation or other suitable cell loading method
- MRI scanner with appropriate coils

Methodology:

- Labeling of RTX-240: a. Resuspend RTX-240 cells in an appropriate buffer. b. Add SPIO nanoparticles to the cell suspension. c. Utilize a method to facilitate intracellular uptake of the SPIO particles, such as electroporation or co-incubation with a transfection agent (note: optimization is crucial to maintain cell viability and function). d. Wash the cells extensively to remove extracellular SPIO particles. e. Resuspend the SPIO-labeled RTX-240 in sterile PBS for injection.
- Administration: a. Follow the administration protocol as described in Protocol 1.
- MRI Imaging: a. At desired time points, anesthetize the mice. b. Acquire T2 or T2*-weighted MR images. The accumulation of SPIO-labeled cells will appear as areas of signal loss (hypointensity). c. Co-register with anatomical T1-weighted images for precise localization.

Considerations and Best Practices

- Choice of Imaging Modality: The selection of an imaging technique should be guided by the specific research question. For long-term tracking, BLI is suitable. For quantitative biodistribution, PET is the gold standard. For high-resolution anatomical localization, MRI is preferred. Fluorescence imaging offers a good balance of ease of use and sensitivity for both *in vivo* and *ex vivo* analysis.
- Labeling Efficiency and Stability: It is crucial to optimize the labeling protocol to achieve sufficient signal for detection without compromising the viability and function of RTX-240.

The stability of the label should be assessed to ensure that the detected signal originates from intact cells.

- **Controls:** Appropriate controls are essential for data interpretation. This includes injecting unlabeled RTX-240 to assess background signal and injecting the free imaging probe to understand its clearance profile.
- **Animal Models:** The choice of animal model is critical. Immunocompromised mice are necessary to prevent rejection of the human-derived RTX-240 and for the engraftment of human tumors.
- **Quantitative Analysis:** For quantitative imaging modalities like PET and fluorescence-based flow cytometry, it is important to generate standard curves to accurately quantify the number of cells or the amount of probe in the tissues of interest.

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